Zolmitriptan - 139264-17-8

Zolmitriptan

Catalog Number: EVT-318535
CAS Number: 139264-17-8
Molecular Formula: C16H21N3O2
Molecular Weight: 287.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zolmitriptan is a selective serotonin (5-HT) 1B/1D receptor agonist, initially developed for the acute treatment of migraine with or without preceding aura []. It differs from earlier members of this class by combining 5-HT1B/1D receptor partial agonist activity with robust oral pharmacokinetics and an ability to inhibit trigeminovascular activation centrally as well as peripherally []. Zolmitriptan is a second-generation triptan [].

Future Directions
  • Exploration of potential therapeutic applications beyond migraine: Given zolmitriptan's impact on serotonin receptors, research could explore its potential therapeutic benefits in other conditions, such as cluster headaches [], where preliminary studies have shown promise.

  • Development of novel drug delivery systems: Continuous efforts to develop new delivery systems, such as mucoadhesive nanoparticles for intranasal administration [], could lead to enhanced bioavailability and brain targeting efficiency, potentially improving therapeutic outcomes.

Source and Classification

Zolmitriptan is classified as a selective agonist of the serotonin 5-HT_1B and 5-HT_1D receptors. It is synthesized from various organic compounds and is commonly available in tablet form for oral administration. The compound's chemical formula is C16H21N3O2C_{16}H_{21}N_{3}O_{2} with a molecular weight of approximately 287.36 g/mol . Zolmitriptan is marketed under several brand names, including Zomig.

Synthesis Analysis

The synthesis of zolmitriptan typically involves multiple steps, starting from simpler organic precursors. One notable method includes the preparation of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one as an intermediate. This intermediate is then diazotized using sodium nitrite to form a diazonium salt, which is subsequently reduced to yield a hydrazine derivative. The final step involves cyclization with 4,4-diethoxy-N,N-dimethylbutylamine to produce zolmitriptan .

An improved synthesis method has been described that emphasizes cost-effectiveness and high purity. This method includes careful manipulation of pH during various stages to separate impurities effectively, thus enhancing the yield and purity of the final product .

Molecular Structure Analysis

The molecular structure of zolmitriptan features a complex arrangement that includes an indole moiety, which is characteristic of many triptans. The structural formula can be represented as follows:

Structure C16H21N3O2\text{Structure }C_{16}H_{21}N_{3}O_{2}

Key features include:

  • A bicyclic indole structure that contributes to its pharmacological activity.
  • A hydrazine linkage that plays a crucial role in its mechanism of action.
  • The presence of two oxygen atoms in the form of hydroxyl groups that enhance solubility and receptor binding affinity.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of zolmitriptan during synthesis .

Chemical Reactions Analysis

Zolmitriptan undergoes several chemical reactions during its synthesis. Key reactions include:

  • Diazotization: The conversion of an amine to a diazonium salt using sodium nitrite.
  • Reduction: The transformation of the diazonium salt into a hydrazine derivative using stannous chloride or sodium sulfite.
  • Cyclization: The reaction between the hydrazine derivative and 4,4-diethoxy-N,N-dimethylbutylamine leading to the formation of zolmitriptan.

These reactions are critical for constructing the final product while minimizing side products and impurities through careful control of reaction conditions such as temperature and pH .

Mechanism of Action

Zolmitriptan exerts its therapeutic effects primarily through agonism at serotonin receptors, specifically 5-HT_1B and 5-HT_1D subtypes. Upon administration, zolmitriptan binds to these receptors in cranial blood vessels and the trigeminal system:

  1. Vasoconstriction: Activation of 5-HT_1B receptors leads to vasoconstriction of dilated intracranial blood vessels.
  2. Inhibition of Neuropeptide Release: Activation of 5-HT_1D receptors inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP), which are involved in migraine pathophysiology.

This dual action helps alleviate migraine symptoms by reducing inflammation and restoring normal vascular tone in the brain .

Physical and Chemical Properties Analysis

Zolmitriptan exhibits several important physical and chemical properties:

  • Appearance: Typically presented as white to off-white crystalline powder.
  • Solubility: Soluble in methanol and slightly soluble in water; this property aids in its formulation for oral delivery.
  • Melting Point: The compound has a melting point range between 130°C to 132°C.
  • Stability: Zolmitriptan is stable under normal storage conditions but should be protected from light and moisture .

These properties are crucial for ensuring effective delivery and stability in pharmaceutical formulations.

Applications

Zolmitriptan is primarily used for:

  • Migraine Treatment: It provides rapid relief from acute migraine attacks, typically within two hours post-administration.
  • Research Applications: Studies have been conducted on its pharmacokinetics, metabolism (notably involving cytochrome P450 enzymes), and formulation development for enhanced delivery systems like microparticles .
Pharmacological Mechanisms of Zolmitriptan

Serotonin Receptor Agonism: 5-HT₁B/₁D/₁F Selectivity and Binding Affinity

Zolmitriptan is a selective agonist for serotonin receptor subtypes 5-hydroxytryptamine 1B (5-HT₁B), 5-hydroxytryptamine 1D (5-HT₁D), and 5-hydroxytryptamine 1F (5-HT₁F). Binding affinity studies reveal its highest potency at the human 5-HT₁D receptor (Ki = 0.63 nM), followed by 5-HT₁B (Ki = 5.01 nM) and 5-HT₁F (Ki = 63.09 nM) [8]. This rank order of affinity underpins zolmitriptan’s targeted action in migraine pathophysiology. The drug acts as a partial agonist at 5-HT₁B/₁D receptors, with its active metabolite N-desmethyl-zolmitriptan exhibiting 2–6-fold greater potency than the parent compound [4] [5]. The 5-HT₁F receptor interaction, though weaker, contributes to trigeminal nerve inhibition without vasoconstrictive effects [8].

Table 1: Receptor Binding Affinity of Zolmitriptan

Receptor SubtypeKi Value (nM)Pharmacological Significance
5-HT₁D0.63Primary site for neuronal inhibition
5-HT₁B5.01Mediates cranial vasoconstriction
5-HT₁F63.09Inhibits trigeminal activation; non-vasoconstrictive

Data derived from radioligand binding assays [8].

Neurovascular Modulation: Cranial Vasoconstriction and Trigeminovascular Inhibition

Zolmitriptan exerts dual peripheral and central effects on the trigeminovascular system:

  • Cranial Vasoconstriction: Activation of vascular 5-HT₁B receptors causes selective constriction of dilated meningeal, dural, and cerebral vessels. In animal models, intravenous zolmitriptan (0.1–100 μg/kg) reduces carotid arterial blood flow by up to 50% without significant systemic blood pressure changes [9]. This contrasts with non-selective vasoconstrictors like ergotamine, as zolmitriptan spares coronary and peripheral vessels [5] [9].
  • Trigeminovascular Inhibition: Zolmitriptan penetrates the brainstem to inhibit nociceptive signaling in the trigeminal nucleus caudalis. Electrophysiological studies demonstrate suppression of long excitatory postsynaptic potentials in rat spinal cord models, reducing pain transmission [8] [9]. This central action complements peripheral vasoconstriction, aborting migraine pain at multiple levels.

Inhibition of Proinflammatory Neuropeptide Release (Calcitonin Gene-Related Peptide, Substance P)

The drug’s interaction with prejunctional 5-HT₁D/₁F receptors on trigeminal nerves blocks the release of inflammatory neuropeptides:

  • Calcitonin Gene-Related Peptide (CGRP): Zolmitriptan inhibits trigeminal ganglion stimulation-induced CGRP release by 70–85% in guinea pig models. This occurs via inhibition of high-voltage-activated (HVA) P/Q-type calcium channels in trigeminal neurons, a process mediated by Gᵢ/o-protein-coupled 5-HT₁B/₁D receptors [2]. CGRP suppression reverses neurogenic inflammation and vasodilation [5] [9].
  • Substance P and Neurokinin A: Zolmitriptan reduces plasma protein extravasation in the dura by >80% by inhibiting substance P release. This prevents endothelial gap formation and mast cell degranulation, breaking the cycle of sterile inflammation [5] [10].

Table 2: Neuropeptide Modulation by Zolmitriptan

NeuropeptideMechanism of InhibitionFunctional Consequence
Calcitonin Gene-Related PeptideBlocks HVA Ca²⁺ channels via 5-HT₁B/₁DReduces vasodilation and inflammation
Substance PPre-synaptic receptor activationPrevents plasma extravasation
Neurokinin ASuppression of trigeminal firingDecreases pain sensitization

Data consolidated from in vitro and in vivo studies [2] [5] [9].

Blood-Brain Barrier Permeability and Central Nervous System Penetration

Unlike first-generation triptans (e.g., sumatriptan), zolmitriptan readily crosses the blood-brain barrier due to its lipophilicity. Key evidence includes:

  • Positron Emission Tomography (PET) Studies: Following intranasal administration of ¹¹C-labeled zolmitriptan, brain concentration reaches 0.5 μg/mL at 30 minutes and peaks at 1.5 μg/mL after 2 hours. Significant central levels are detectable within 5 minutes of dosing [7].
  • Differential Central vs. Peripheral Actions: Zolmitriptan distribution in the trigeminal nucleus caudalis and nucleus tractus solitarius correlates with its ability to suppress central pain processing and nausea/vomiting pathways [4] [5]. This penetration enables direct inhibition of second-order neurons in the brainstem, a site inaccessible to impermeable triptans [7] [9].
  • Pharmacokinetic Profile: The drug’s volume of distribution (7 L/kg) and moderate plasma protein binding (25%) facilitate widespread tissue distribution, including central compartments [4].

Properties

CAS Number

139264-17-8

Product Name

Zolmitriptan

IUPAC Name

(4S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

InChI

InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1

InChI Key

ULSDMUVEXKOYBU-ZDUSSCGKSA-N

SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3

Solubility

1.90e-01 g/L

Synonyms

311C90
4-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-2-oxazolidinone
AscoTop
Flezol
zolmitriptan
Zomig
Zomigoro

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3

Isomeric SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.